methyl [4-(4-fluorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and various functional groups such as fluorophenyl and propan-2-yloxyphenyl. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine precursors, followed by their fusion to form the thiazolopyridine core. Subsequent steps involve the introduction of the fluorophenyl and propan-2-yloxyphenyl groups through various substitution reactions. The final step includes the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyridine derivatives with different substituents on the aromatic rings. Examples include:
- METHYL 2-[4-(4-CHLOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE
- METHYL 2-[4-(4-BROMOPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE
Uniqueness
The uniqueness of METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H23FN2O5S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)-2,5-dioxo-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C24H23FN2O5S/c1-14(2)32-18-10-4-15(5-11-18)19-12-20(28)27(17-8-6-16(25)7-9-17)23-22(19)33-24(30)26(23)13-21(29)31-3/h4-11,14,19H,12-13H2,1-3H3 |
InChI Key |
SAMGOJYBTACLAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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